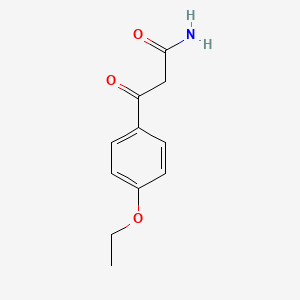
3-(4-Ethoxyphenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3-oxopropanamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanamide typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by the addition of ammonia or an amine to form the amide. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 3-(4-Ethoxyphenyl)-3-oxopropanoic acid
Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanamide
Substitution: 4-Bromo-3-(4-ethoxyphenyl)-3-oxopropanamide
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-3-oxopropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-3-oxopropanamide
- 3-(4-Chlorophenyl)-3-oxopropanamide
- 3-(4-Nitrophenyl)-3-oxopropanamide
Uniqueness
3-(4-Ethoxyphenyl)-3-oxopropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-8(4-6-9)10(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
Clave InChI |
JTFJGBDQOQQLPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


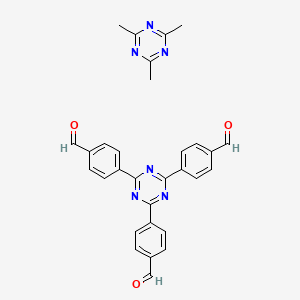
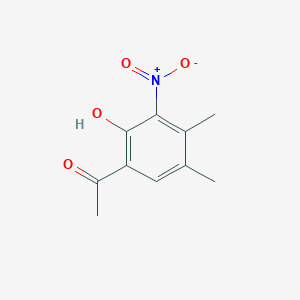
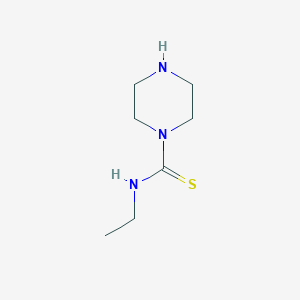
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)


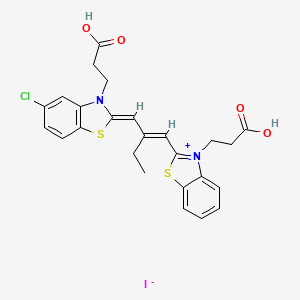

![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)


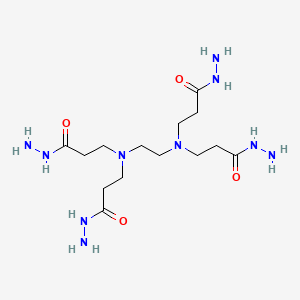
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
